2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide
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Overview
Description
2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a benzene ring substituted with two chlorine atoms and a sulfonamide group, which is further substituted with a 2,3-dimethoxy-2-methylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide typically involves the following steps:
Starting Material: The process begins with 2,5-dichlorobenzenesulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with 2,3-dimethoxy-2-methylpropylamine under basic conditions to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using similar reaction conditions but optimized for higher yields and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids.
Reduction: Amines and alcohols.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichlorobenzenesulfonamide
- 2,5-dichloro-N-methylbenzenesulfonamide
- 2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide
Uniqueness
2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide is unique due to the presence of the 2,3-dimethoxy-2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO4S/c1-12(19-3,8-18-2)7-15-20(16,17)11-6-9(13)4-5-10(11)14/h4-6,15H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFFMZOLYHVGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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